3-Ethyl-2-methyl-5-nitro-1h-indole
Overview
Description
“3-Ethyl-2-methyl-5-nitro-1h-indole” is a derivative of indole . Indole is a significant heterocyclic system in natural products and drugs. It is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
Indole derivatives can be synthesized using a variety of methods . One such method is the one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Scientific Research Applications
Synthesis and Chemical Properties
Crystal Structure and Supramolecular Architecture The crystal structure of a molecule closely related to 3-Ethyl-2-methyl-5-nitro-1H-indole, namely (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate, was studied, revealing that the indole ring is almost planar and forms supramolecular dimers via hydrogen bonds and π–π interactions in the crystal (Errossafi et al., 2015).
Chemical Reactions and Derivatives A study on the reactions of α-nitrocinnamic acids esters with indole and its derivatives, including 1-methylindole, led to the formation of products of alkylation at the C3-reaction center of the heterocycle. These compounds served as precursors for the synthesis of phenyl-substituted tryptophan derivatives (Baichurina et al., 2011).
Applications in Corrosion Inhibition and Material Science
Corrosion Inhibition Research involving new 5-Nitro isatin derivatives, which are structurally related to this compound, demonstrated their effectiveness as corrosion inhibitors for carbon steel in sea water. The derivatives were synthesized and characterized, and their inhibitory performance was assessed through various analytical and electrochemical techniques (Ahmed, 2018).
Biomedical Research and Pharmacology
Antiviral Activities A series of 5-nitro-3-((5-nonsubstituted/methyl-4-thiazolidinone-2-ylidene)hydrazono)-1H-2-indolinones exhibited weak antiviral activities against certain pathogenic viruses, suggesting the potential biomedical applications of indole derivatives in antiviral therapy (Terzioğlu et al., 2005).
Spectroscopic Analysis for Material Science A study detailed the synthesis of 3-((ethylthio)(4-nitrophenyl)methyl)-1H-indole and its thorough characterization through spectroscopic methods. The research emphasized the compound's potential in various scientific applications, including material science (Bhat et al., 2017).
Future Directions
Properties
IUPAC Name |
3-ethyl-2-methyl-5-nitro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-9-7(2)12-11-5-4-8(13(14)15)6-10(9)11/h4-6,12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMERMWACWLHWSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282945 | |
Record name | 3-ethyl-2-methyl-5-nitro-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60676-78-0 | |
Record name | 1H-Indole, 3-ethyl-2-methyl-5-nitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28926 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-ethyl-2-methyl-5-nitro-1h-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ETHYL-2-METHYL-5-NITROINDOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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